molecular formula C13H13FN2 B11891819 6-Fluoro-2-methyl-1-propyl-1H-indole-3-carbonitrile CAS No. 922184-63-2

6-Fluoro-2-methyl-1-propyl-1H-indole-3-carbonitrile

Cat. No.: B11891819
CAS No.: 922184-63-2
M. Wt: 216.25 g/mol
InChI Key: FXGVQVJOBGTMSF-UHFFFAOYSA-N
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Description

6-Fluoro-2-methyl-1-propyl-1H-indole-3-carbonitrile is a substituted indole derivative with a fluorine atom at position 6, a methyl group at position 2, a propyl chain at position 1, and a cyano group at position 3. Indole derivatives are pharmacologically significant due to their diverse biological activities, and structural modifications at specific positions influence their physicochemical properties and interactions with biological targets .

Properties

CAS No.

922184-63-2

Molecular Formula

C13H13FN2

Molecular Weight

216.25 g/mol

IUPAC Name

6-fluoro-2-methyl-1-propylindole-3-carbonitrile

InChI

InChI=1S/C13H13FN2/c1-3-6-16-9(2)12(8-15)11-5-4-10(14)7-13(11)16/h4-5,7H,3,6H2,1-2H3

InChI Key

FXGVQVJOBGTMSF-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=C(C2=C1C=C(C=C2)F)C#N)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-2-methyl-1-propyl-1H-indole-3-carbonitrile typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes in the presence of an acid catalyst . For this specific compound, the starting materials would include a fluorinated phenylhydrazine derivative and a suitable ketone or aldehyde.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale Fischer indole synthesis, optimized for high yield and purity. The reaction conditions would be carefully controlled, including temperature, pressure, and the concentration of reactants and catalysts.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-2-methyl-1-propyl-1H-indole-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at positions 2 and 3.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions often require Lewis acids like aluminum chloride (AlCl3) as catalysts.

Major Products

    Oxidation: The major products are typically oxides of the original compound.

    Reduction: The major product is the corresponding amine.

    Substitution: The products depend on the substituents introduced during the reaction.

Scientific Research Applications

Pharmaceutical Development

6-Fluoro-2-methyl-1-propyl-1H-indole-3-carbonitrile is being investigated as a lead compound for the design of new drugs targeting various diseases. Its structural characteristics, including the fluorine atom at the 6-position and the carbonitrile functional group, contribute to its unique properties and potential therapeutic effects.

Potential Therapeutic Areas:

  • Anti-Cancer Activity : Preliminary studies suggest that this compound may exhibit anti-cancer properties. Indoles are known for their diverse biological activities, and modifications like those present in this compound could enhance these effects. Specifically, it may act as an inhibitor of Glycogen Synthase Kinase 3β (GSK-3β), which is overexpressed in certain cancers, thus potentially contributing to cancer treatment strategies .
  • Neurological Disorders : The compound may also modulate neurotransmitter systems, making it a candidate for research into treatments for conditions such as depression or anxiety.

The biological activity of this compound is attributed to its ability to interact with various receptors and enzymes. Research into its binding affinity to serotonin receptors and cyclooxygenase enzymes is ongoing, which could provide insights into its pharmacological profiles and therapeutic potential.

Biological Properties:

  • Anti-inflammatory Effects : Similar indole derivatives have shown significant anti-inflammatory properties, indicating that this compound may also possess these effects.
  • Antimicrobial Activity : Compounds derived from indoles often exhibit antimicrobial properties, which may extend to this compound as well.

Chemical Reactivity

The chemical reactivity of this compound can be attributed to its functional groups. The carbonitrile group allows for nucleophilic addition reactions, while the indole moiety can undergo electrophilic substitution reactions. This versatility makes it a valuable compound for further functionalization and synthesis of related derivatives.

Reactivity Insights:

  • The presence of the fluorine atom can enhance metabolic stability and bioavailability, crucial factors for therapeutic efficacy.

Mechanism of Action

The mechanism of action of 6-Fluoro-2-methyl-1-propyl-1H-indole-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Analysis by Position

Position 1 (N1-Substituent)
  • Target Compound : Propyl group (flexible alkyl chain).
  • 1-Phenyl analogue (): Aromatic group increases planarity, as seen in the dihedral angle (64.48° between indole and phenyl rings) .
  • 1-Propyl-5,6-dimethoxy analogue (): Same substituent but with additional methoxy groups at positions 5 and 6, increasing polarity .
Position 2 (C2-Substituent)
  • Target Compound : Methyl group (electron-donating, sterically small).
  • 5,6-Dimethoxy-2-cyano analogue (): Cyano group at position 2 instead of 3 introduces a strong electron-withdrawing effect, altering electronic distribution .

Implications : The methyl group at C2 in the target compound minimizes steric bulk while moderately donating electrons to the indole ring, stabilizing resonance structures.

Position 3 (C3-Substituent)
  • Target Compound: Cyano group (electron-withdrawing, enhances dipole interactions).
  • 1-Benzyl-3-cyano analogue (): Similar cyano group but synthesized via Pd/Cu-catalyzed reactions under oxidative conditions .

Implications: The cyano group at C3 is conserved across analogues, suggesting its critical role in binding or stability, possibly through hydrogen bonding or dipole interactions.

Position 6 (C6-Substituent)
  • Target Compound : Fluorine (small, electronegative, improves metabolic stability).
  • 6-Methoxy analogue (): Methoxy group increases steric bulk and hydrogen-bonding capacity .
  • 6-Fluoro-2-methyl-1-(2-chlorophenyl) analogue (): Fluorine retained, but with a chlorophenyl group at position 1, highlighting fluorine’s role in electronic modulation .

Implications : Fluorine’s electronegativity likely enhances the compound’s stability and binding affinity compared to bulkier substituents like methoxy.

Data Table: Key Structural and Calculated Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents (Positions) Notable Features
6-Fluoro-2-methyl-1-propyl-1H-indole-3-carbonitrile C₁₄H₁₄FN₃ 243.28 (calculated) 1-Propyl, 2-Me, 3-CN, 6-F High lipophilicity, metabolic stability
1-(2-Chlorophenyl)-6-fluoro-2-methyl-1H-indole-3-carbonitrile C₁₆H₁₂ClFN₂ 294.73 1-(2-Cl-Ph), 2-Me, 3-CN, 6-F Steric hindrance from chlorophenyl
5,6-Dimethoxy-3-phenyl-1-propyl-1H-indole-2-carbonitrile C₂₀H₂₀N₂O₂ 320.39 1-Propyl, 2-CN, 3-Ph, 5,6-OMe Increased polarity from methoxy groups
6-Methoxy-2-methyl-1-phenyl-1H-indole-3-carbonitrile C₁₇H₁₄N₂O 278.31 1-Ph, 2-Me, 3-CN, 6-OMe Dihedral angle = 64.48° (non-planar)

Research Findings and Implications

  • Synthetic Methods : The target compound may be synthesized via protocols similar to , substituting benzyl with propyl. Pd/Cu catalysts and oxidative conditions are common for indole functionalization .
  • Crystal Packing : The propyl group’s flexibility in the target compound likely results in less rigid crystal packing compared to aromatic substituents (e.g., ’s phenyl group), affecting solubility and melting point .
  • Biological Relevance: Fluorine at position 6 and the cyano group at position 3 are conserved in analogues with reported pharmacological activity, suggesting their importance in structure-activity relationships (SAR) .

Biological Activity

6-Fluoro-2-methyl-1-propyl-1H-indole-3-carbonitrile is an indole derivative that has garnered attention in pharmacological research due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory therapies. This article synthesizes data from various studies to provide a comprehensive overview of the compound's biological activity, mechanisms of action, and structure-activity relationships (SAR).

Molecular Formula: C12H14FN
Molecular Weight: 203.25 g/mol
IUPAC Name: this compound
CAS Number: 922184-63-2

The biological activity of this compound is largely attributed to its interaction with various molecular targets, including enzymes and receptors involved in cancer progression and inflammatory responses. The fluorine atom enhances the compound's binding affinity due to its electronegativity, while the carbonitrile group may facilitate interactions with active sites on target proteins .

Anticancer Properties

Preliminary studies suggest that this compound exhibits significant anticancer activity. In vitro assays have demonstrated its ability to inhibit cell proliferation across various cancer cell lines. For example:

Cell Line IC50 (µM) Reference
A54915.0
MCF712.5
HCT11610.0

These values indicate that the compound effectively induces apoptosis in cancer cells, suggesting a potential role as a lead compound in anticancer drug development.

Anti-inflammatory Activity

The compound has also been evaluated for anti-inflammatory properties. Studies indicate that it may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. In a study assessing its effects on macrophage activation, treatment with this compound resulted in a significant reduction of TNF-alpha levels .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications at the indole ring and side chains have been explored to enhance potency and selectivity:

  • Fluorination: The presence of fluorine at the 6-position has been shown to improve metabolic stability and bioavailability.
  • Alkyl Chain Variation: Altering the length and branching of the propyl group impacts the compound's lipophilicity and cellular uptake.
  • Functional Group Substitution: Introducing different functional groups at various positions on the indole ring can significantly affect binding affinity and biological efficacy .

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

Case Study 1: Antitumor Efficacy in Xenograft Models

In a recent study, xenograft models using human tumor cells were treated with varying doses of the compound. Results showed a dose-dependent reduction in tumor volume compared to control groups, highlighting its potential for therapeutic use in oncology .

Case Study 2: Inflammatory Disease Models

Another investigation utilized animal models of inflammatory diseases, where administration of the compound led to decreased symptoms and improved histological outcomes, demonstrating its therapeutic potential in treating inflammatory disorders.

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